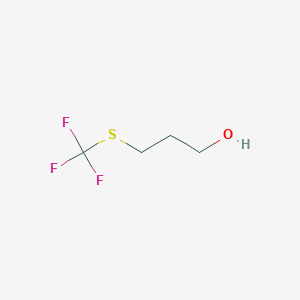

3-(Trifluoromethylthio)propan-1-OL

説明

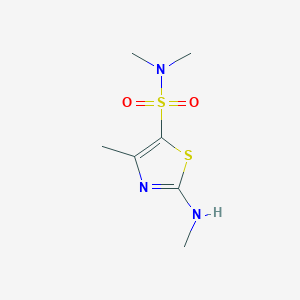

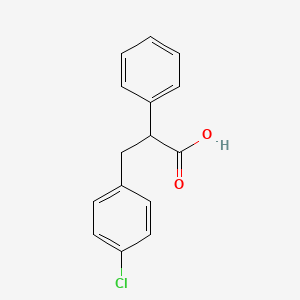

3-(Trifluoromethylthio)propan-1-OL, also known as TFPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C4H7F3OS and a molecular weight of 172.16 g/mol.

科学的研究の応用

Green Chemistry and Environmental Applications

3-(Trifluoromethylthio)propan-1-ol is involved in fluoroalkylation reactions, a subject of increasing interest due to their importance in developing pharmaceuticals, agrochemicals, and functional materials. The emphasis on environmental concerns has led to the exploration of aqueous fluoroalkylation, aiming for mild, environment-friendly methods to incorporate fluorinated groups into target molecules. This approach aligns with green chemistry principles, leveraging water as a solvent or reactant under environmentally benign conditions. Significant achievements have been noted in trifluoromethylthiolation and other fluoroalkylation conversions, highlighting the role of catalytic systems and newly developed reagents for success in these reactions (Song et al., 2018).

Catalysis and Chemical Production

The compound's relevance extends to catalysis, particularly in hydrogenolysis processes where glycerol is converted to 1,3-propanediol, a key chemical used in various industrial applications. Research on heterogeneous catalysts for this transformation underscores the quest for more efficient, cost-effective methods. Platinum, iridium, and copper catalysts have shown promise, with active acid and metallic phases significantly influencing activity and selectivity toward the desired product. Optimization of process variables, such as temperature and glycerol concentration, is critical for operational cost reduction (da Silva Ruy et al., 2020).

Antitubercular Drug Design

In antitubercular drug design, the trifluoromethyl (-CF3) group, related to this compound, has emerged as a significant pharmacophore. The incorporation of this group into antitubercular agents has been associated with enhanced potency and improved pharmacokinetic and pharmacodynamic properties. This highlights the molecule's potential in developing new antitubercular therapies, with the trifluoromethyl group providing a unique advantage in drug design due to its ability to improve lipophilicity and overall drug-likeness (Thomas, 1969).

Organic Synthesis and Chemical Reactions

Trifluoromethanesulfonic acid (TfOH), closely related to this compound, is utilized in organic synthesis for various reactions, including electrophilic aromatic substitution and the formation of carbon–carbon and carbon–heteroatom bonds. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating the synthesis of new compounds. The simplicity and efficiency of reactions promoted by TfOH underscore its utility as a reagent in organic chemistry (Kazakova & Vasilyev, 2017).

Environmental Biodegradability

Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are environmental concerns due to their persistence and toxic profiles. The microbial degradation of these chemicals, including processes involving compounds like this compound, is crucial for understanding their environmental fate. Research into the biodegradability of these compounds highlights the role of microbial action in transforming them into less harmful substances, emphasizing the need for further study on microbial degradation pathways and potential environmental impacts (Liu & Avendaño, 2013).

特性

IUPAC Name |

3-(trifluoromethylsulfanyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3OS/c5-4(6,7)9-3-1-2-8/h8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIMKNKDPOKPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CSC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289009 | |

| Record name | 3-[(Trifluoromethyl)thio]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29271-43-0 | |

| Record name | 3-[(Trifluoromethyl)thio]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29271-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Trifluoromethyl)thio]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B3381950.png)

![2-[4-(1-Benzofuran-2-amido)phenyl]acetic acid](/img/structure/B3381963.png)

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline hydrochloride](/img/structure/B3381973.png)

![Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3381976.png)